3,5-二甲基-N-((5-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)异恶唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a pyrazole ring, and a pyridine ring . The presence of these rings suggests that the compound may have interesting chemical properties and could potentially be used in a variety of applications.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through processes such as alkylation . For instance, multidentate poly ( (3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been found to participate in various types of reactions. For example, complexes containing similar ligands have been used in the ring-opening polymerization of rac-lactide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, it might have a high melting point and boiling point due to the presence of multiple rings and functional groups .科学研究应用
杂环化合物开发中的合成与应用
多项研究专注于合成新型杂环化合物,展示了吡唑、吡啶和异恶唑衍生物在创建具有潜在生物活性的化合物方面的多功能性。这些化合物通过各种方法合成,包括 [3+2] 环加成和缩合反应,生成异恶唑啉、异恶唑和其他杂环结构。合成的化合物使用核磁共振、红外光谱、高分辨率质谱和其他光谱技术进行表征,表明人们对开发新化合物在药物发现和其他领域的潜在应用有广泛兴趣 (Rahmouni 等,2014),(Rahmouni 等,2016)。
抗癌和抗炎活性
对吡唑并嘧啶衍生物的研究重点介绍了它们的合成和对抗癌和抗 5-脂氧合酶活性的评估,展示了这些化合物的潜在治疗应用。进行构效关系 (SAR) 研究以了解不同取代基对生物活性的影响,为药物设计和开发提供了有价值的见解 (Rahmouni 等,2016)。
抗氧化、抗肿瘤和抗菌活性
探索新型吡唑并吡啶的抗氧化、抗肿瘤和抗菌活性展示了这些化合物在药物化学中的潜力,特别是在开发对癌细胞具有细胞毒活性的化合物方面。利用微波辅助合成方法来提高化合物生产的效率。对各种细胞系和菌株进行生物学评估,以识别具有显着生物活性的化合物,表明这些化合物有可能被开发成治疗剂 (El-Borai 等,2013)。
异恶唑和萘啶的合成
关于异恶唑和萘啶的合成研究,包括它们的甲酰胺衍生物,揭示了在药物发现中的潜在应用,特别是在开发对癌细胞具有细胞毒活性的化合物方面。合成过程和生物活性的评估突出了正在进行的研究工作,以发现新的治疗剂 (Deady 等,2003)。
作用机制
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole-bearing compounds can exhibit tautomerism . This phenomenon may influence their reactivity and the biological activities of targets bearing a pyrazole moiety, as a change in structure translates into changes in properties .
Biochemical Pathways
It is known that pyrazole-bearing compounds can affect various biochemical pathways due to their diverse pharmacological effects .
Pharmacokinetics
The structure of pyrazoles can influence their reactivity and thus their pharmacokinetic properties .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Action Environment
It is known that the structure of pyrazoles can be influenced by tautomerism, which may be affected by environmental factors .
安全和危害
未来方向
属性
IUPAC Name |
3,5-dimethyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-15(11(2)23-20-10)16(22)18-6-12-4-13(7-17-5-12)14-8-19-21(3)9-14/h4-5,7-9H,6H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVFPBWCWWUGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。